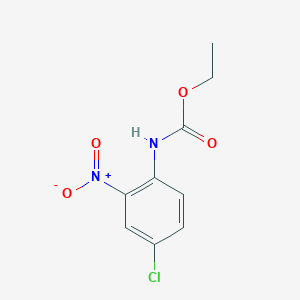
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide, also known as LMT-28, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of hydrazide derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide suppresses tumor growth and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide in lab experiments is its high specificity towards cancer cells. This makes it a promising candidate for targeted cancer therapy. However, one of the limitations of using 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide. One of the areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the development of novel drug delivery systems for 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide could overcome its low solubility and improve its in vivo efficacy.
In conclusion, 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is a promising chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties make it a promising candidate for targeted cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide involves the condensation of 4-fluorobenzohydrazide and 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of the product is dependent on various factors such as the purity of the starting materials, reaction conditions, and the choice of catalyst.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit promising anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. 4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide is also being investigated for its anti-inflammatory properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
4-fluoro-N'-(4-isopropylbenzylidene)benzohydrazide |
|---|---|
Molekularformel |
C17H17FN2O |
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
4-fluoro-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H17FN2O/c1-12(2)14-5-3-13(4-6-14)11-19-20-17(21)15-7-9-16(18)10-8-15/h3-12H,1-2H3,(H,20,21)/b19-11- |
InChI-Schlüssel |
JIVOMJZETZVMRX-ODLFYWEKSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)F |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)
